molecular formula C20H21ClN4O2 B2659940 2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-10-9

2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2659940
CAS No.: 758701-10-9
M. Wt: 384.86
InChI Key: XWXMYWUXQGBTIJ-UHFFFAOYSA-N
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Description

Its core framework includes a pyrano[3,2-c]pyridine ring system substituted with a 3-chlorophenyl group at position 4, a dimethylaminoethyl chain at position 6, and a methyl group at position 6. This compound is of interest due to its structural similarity to bioactive molecules targeting tubulin polymerization and kinase inhibition .

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-12-9-16-18(20(26)25(12)8-7-24(2)3)17(15(11-22)19(23)27-16)13-5-4-6-14(21)10-13/h4-6,9-10,17H,7-8,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMYWUXQGBTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}ClN3_{3}O
  • Molecular Weight : 319.81 g/mol
  • Key Functional Groups : Amino group, carbonitrile group, and a chlorophenyl moiety.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrano-pyridine derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress .

Case Study : In vitro assays demonstrated that related compounds significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity. In a study assessing COX enzyme inhibition, derivatives similar to this compound displayed significant inhibition of COX-1 and COX-2 activities, leading to reduced production of prostaglandins associated with inflammation .

CompoundIC50_{50} (μM) COX-1IC50_{50} (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Target CompoundTBDTBD

This table summarizes the inhibitory concentrations for various compounds against COX enzymes.

3. Neuroprotective Properties

Emerging research suggests that similar pyrano-pyridine derivatives may possess neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation . These findings are particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.
  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems through receptor interaction or enzyme modulation.

Research Findings

Recent studies have focused on synthesizing various derivatives to enhance biological activity and reduce toxicity. Structure–activity relationship (SAR) studies have identified key substituents that influence potency and selectivity against target enzymes.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that compounds similar to 2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrano-pyridine can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis (Gao et al., 2001; Xu et al., 2011) .
  • Anti-inflammatory Effects
    • The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and psoriatic arthritis .
  • Neuroprotective Activity
    • Preliminary studies suggest that the compound may possess neuroprotective properties. The presence of the dimethylamino group is associated with improved blood-brain barrier permeability, which could enhance its efficacy in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies. The incorporation of amino and cyano groups allows for further modifications and the creation of derivatives with enhanced biological activities. These derivatives are often investigated for their pharmacological profiles in preclinical studies .

Case Studies

  • Anticancer Activity Study
    • A study conducted by Luan et al. (2011) demonstrated that a derivative of the pyrano-pyridine structure exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Study
    • In a study published in Molecular Pharmacology, researchers tested various pyrano-pyridine derivatives for their anti-inflammatory effects on human synovial cells. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine production .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
Pyrano-pyridine derivative AAnticancerInduces apoptosisGao et al., 2001
Pyrano-pyridine derivative BAnti-inflammatoryInhibits cytokine productionXu et al., 2011
Pyrano-pyridine derivative CNeuroprotectiveModulates oxidative stressLuan et al., 2011

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its 6-(2-(dimethylamino)ethyl) substituent, which distinguishes it from analogues with alternative groups at position 4. Key structural and functional comparisons include:

Compound Name Substituents (Position 4, 6, 7) Core Structure Key Differences Reference
Target Compound 3-chlorophenyl, 2-(dimethylamino)ethyl, methyl Pyrano[3,2-c]pyridine Unique dimethylaminoethyl side chain -
2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3-chlorophenyl, 3-pyridinylmethyl, methyl Pyrano[3,2-c]pyridine 6-position: pyridinylmethyl (bulkier)
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-dimethoxyphenyl, 3-pyridinylmethyl, methyl Pyrano[3,2-c]pyridine 4-position: methoxy groups (electron-donating)
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-chlorophenyl, phenethyl, methyl Pyrano[3,2-c]pyridine 4-position: 2-Cl (steric hindrance)
2-Amino-4-(3-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile 3-chlorophenyl, methyl, - Pyrano[3,2-c]quinoline Fused quinoline ring (planar structure)

Key Observations :

  • Position 6 Substitution: The dimethylaminoethyl group in the target compound introduces a basic tertiary amine, enhancing solubility in polar solvents compared to hydrophobic groups like phenethyl or pyridinylmethyl .
  • Position 4 Substitution : The 3-chlorophenyl group provides moderate steric bulk and electron-withdrawing effects, contrasting with 2-chlorophenyl (steric hindrance ) or 2,3-dimethoxyphenyl (electron-donating ).
Pharmacological and Physicochemical Properties
Physicochemical Data
  • Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., phenethyl in ).
  • Melting Points: Pyrano[3,2-c]pyridines with polar substituents (e.g., hydroxymethyl in ) exhibit higher melting points (241–245°C) due to intermolecular hydrogen bonding. The target compound’s melting point is expected to be lower (estimated 200–220°C) due to reduced crystallinity from the flexible dimethylaminoethyl chain.
  • IR Spectroscopy : The target compound’s IR spectrum would feature ν(C≡N) ~2190 cm⁻¹ and ν(NH₂) ~3400 cm⁻¹, consistent with analogues like 6h .

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